3-(2,4,5-Trichlorophenyl)-1H-pyrazole
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Overview
Description
3-(2,4,5-Trichlorophenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 2,4,5-trichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,5-Trichlorophenyl)-1H-pyrazole typically involves the reaction of 2,4,5-trichlorophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,4,5-Trichlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, using reagents such as sodium methoxide or potassium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of 3-(2,4,5-trichlorophenyl)-1H-pyrazoline.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and analgesic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2,4,5-Trichlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenol: An organochloride used as a fungicide and herbicide.
2,4,5-Trichlorophenoxyacetic acid: A synthetic auxin used as a herbicide.
Uniqueness
3-(2,4,5-Trichlorophenyl)-1H-pyrazole is unique due to its pyrazole ring structure, which imparts distinct chemical and biological properties compared to other trichlorophenyl derivatives
Properties
Molecular Formula |
C9H5Cl3N2 |
---|---|
Molecular Weight |
247.5 g/mol |
IUPAC Name |
5-(2,4,5-trichlorophenyl)-1H-pyrazole |
InChI |
InChI=1S/C9H5Cl3N2/c10-6-4-8(12)7(11)3-5(6)9-1-2-13-14-9/h1-4H,(H,13,14) |
InChI Key |
SWSOKPIUTAMFDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)C2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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